

Early Synthesis Methods for Nitrosyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosyl fluoride*

Cat. No.: *B1213285*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early synthesis methods for the discovery and preparation of **nitrosyl fluoride** (FNO). The document details the seminal works of Ruff and Stäuber, Moissan and Lebeau, and subsequent refined procedures, offering experimental protocols and quantitative data where available. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, providing both historical context and practical methodological insights into the synthesis of this important fluorinating and nitrosating agent.

Overview of Early Synthesis Approaches

The discovery of **nitrosyl fluoride** in the early 20th century was a significant advancement in fluorine chemistry. The initial synthesis methods, while groundbreaking, were often complicated by the high reactivity of the reagents and products, which posed considerable challenges for the apparatus of the time. The primary early routes to **nitrosyl fluoride** involved either the direct fluorination of nitric oxide or the reaction of a nitrosyl compound with a fluoride salt. These foundational methods paved the way for more refined and safer procedures developed in the mid-20th century.

Quantitative Data Summary

The following table summarizes the key quantitative data from the early **nitrosyl fluoride** synthesis methods described in this guide.

Method	Principal Investigators	Year	Reactants	Reaction Temperature	Pressure	Yield
Reaction of AgF with NOCl	O. Ruff & J. Stäuber	1905	Silver fluoride (AgF), Nitrosyl chloride (NOCl)	Elevated (specifics not detailed in available literature)	Not specified	Not specified
Direct Fluorination of NO	H. Moissan & P. Lebeau	1905	Nitric oxide (NO), Fluorine (F ₂)	Room Temperature	Not specified	Not specified
Vapor-Liquid Fluorination of NO	A. V. Falloon & W. B. Kenna	1951	Nitric oxide (NO), Fluorine (F ₂)	Just above the melting point of NO (-163.6 °C)	Atmospheric	> 90%
From NOBF ₄ and NaF	G. Brauer (Ed.)	1963	Nitrosyl fluoroborate (NOBF ₄), Sodium fluoride (NaF)	350 °C	Vacuum	High (not quantified)

Key Experimental Protocols

This section provides detailed methodologies for the pivotal early syntheses of **nitrosyl fluoride**.

Ruff and Stäuber's Synthesis from Silver Fluoride and Nitrosyl Chloride (1905)

Otto Ruff and J. Stäuber reported one of the first syntheses of **nitrosyl fluoride** in 1905.^[1] Their method was based on the reaction of silver fluoride with nitrosyl chloride.

Reaction: $\text{AgF} + \text{NOCl} \rightarrow \text{AgCl} + \text{FNO}$

Experimental Protocol: Detailed quantitative data and a precise experimental setup from the original 1905 publication are not readily available in modern searchable literature. However, the synthesis was known to be challenging due to the high reactivity of **nitrosyl fluoride** with common laboratory materials of the era, such as glass and paraffin.^[1] The reaction was conducted at an elevated temperature in a platinum apparatus to withstand the corrosive nature of the reagents and product.

Moissan and Lebeau's Direct Fluorination of Nitric Oxide (1905)

Contemporaneously, Henri Moissan and Paul Lebeau explored the direct reaction of nitric oxide with elemental fluorine.^[1] This reaction is highly exothermic.^[1] While they initially reported the formation of nitryl fluoride (FNO_2), subsequent work by Ruff in 1932 clarified that the primary product of this reaction is, in fact, **nitrosyl fluoride** (FNO).^[1]

Reaction: $2\text{NO} + \text{F}_2 \rightarrow 2\text{FNO}$

Experimental Protocol: Specific quantitative details from Moissan and Lebeau's 1905 paper are not available in the reviewed literature. The reaction was performed at room temperature and was noted for being highly energetic, sometimes resulting in a flame.^[1] The challenges associated with controlling this vigorous reaction were significant at the time.

Faloon and Kenna's Vapor-Liquid Fluorination of Nitric Oxide (1951)

A more controlled and higher-yield method for the direct fluorination of nitric oxide was developed by A. V. Faloon and W. B. Kenna in 1951.^[2] This procedure involves the reaction of fluorine gas with liquid nitric oxide.

Reaction: $2\text{NO(l)} + \text{F}_2\text{(g)} \rightarrow 2\text{FNO(g)}$

Experimental Protocol:

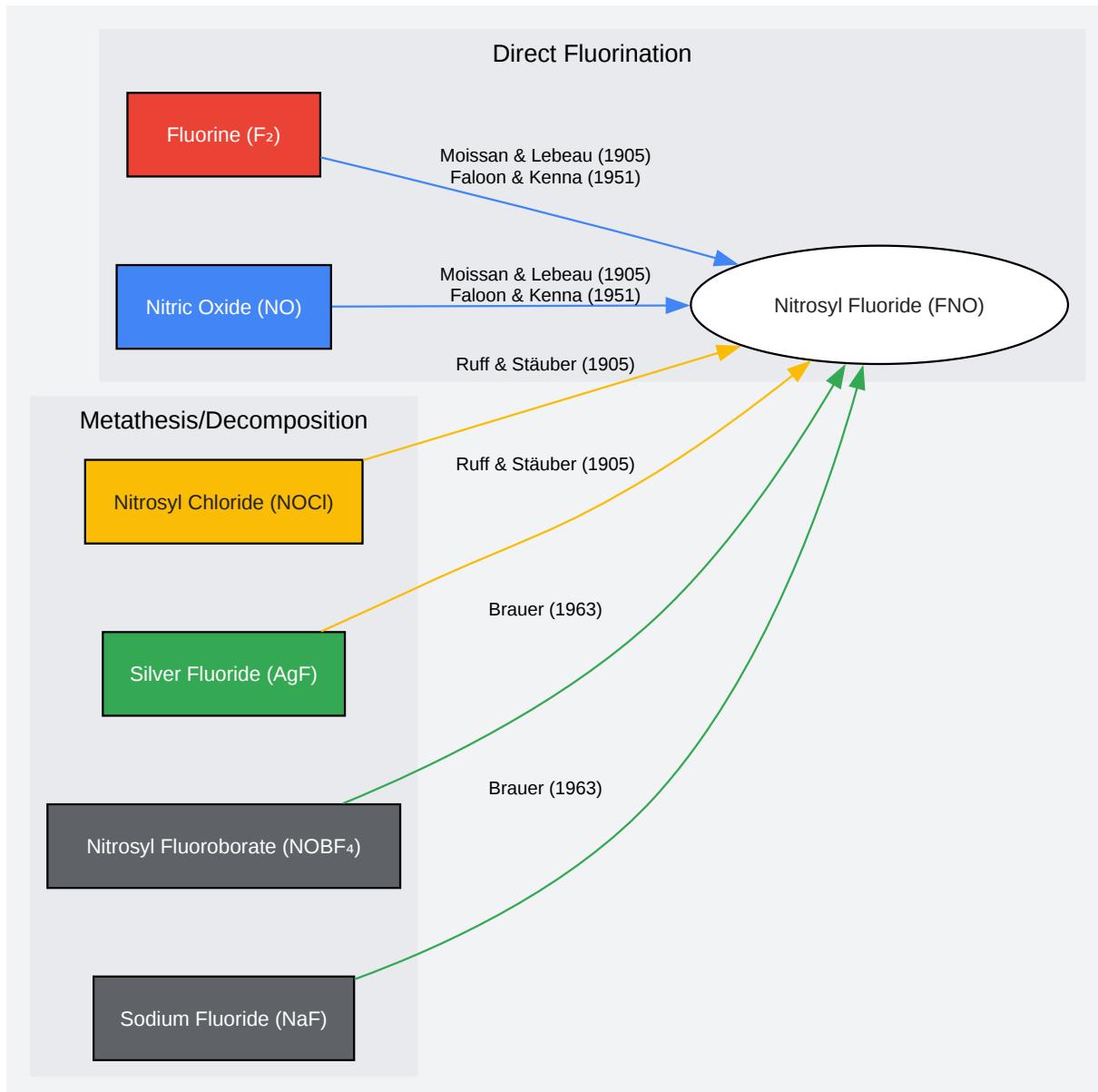
- Apparatus: The reaction was carried out in a fluorothene reactor. All connecting lines were 3/8-in. copper tubing with brass flare Kerotest valves. A cold trap cooled with an isopentane-

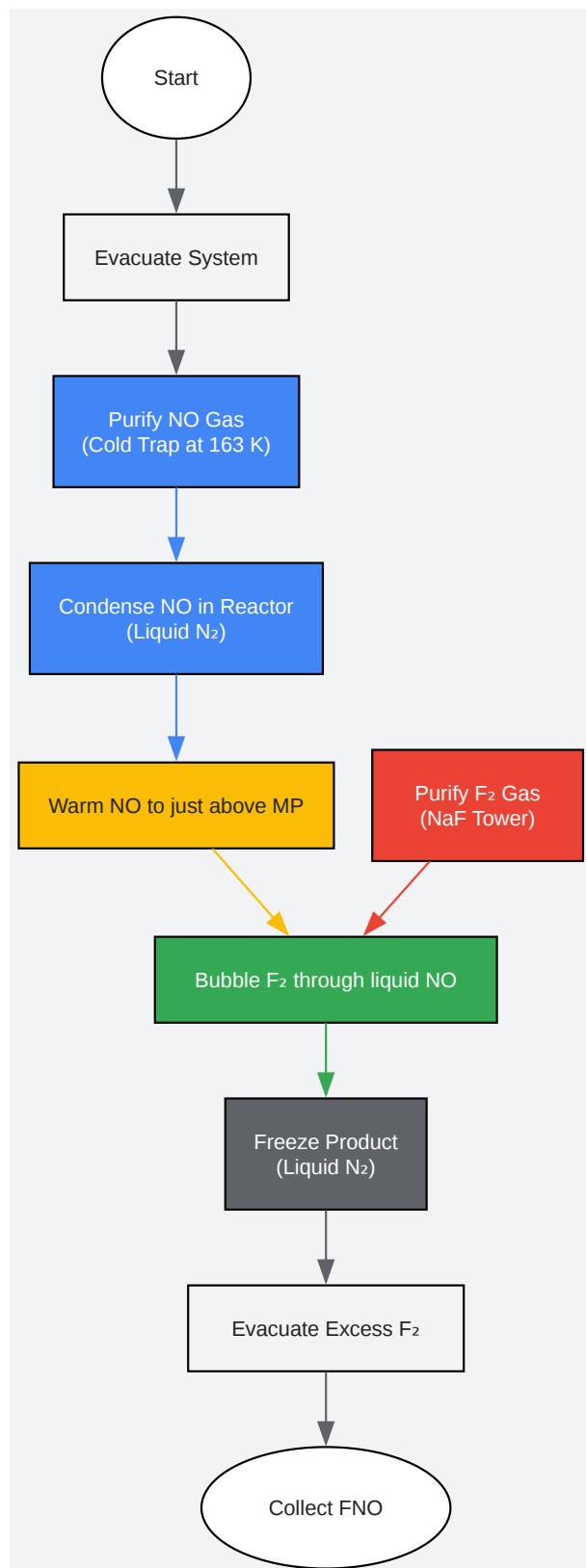
liquid nitrogen bath to 163 K (-110 °C) was used to purify the nitric oxide. A tower filled with sodium fluoride was used to remove any hydrogen fluoride from the fluorine gas stream.[2]

- Procedure:
 - The system was evacuated.
 - Commercial nitric oxide was passed through the cold trap at 163 K to remove any nitrogen dioxide impurity and condensed into the fluorothene reactor, which was cooled with liquid nitrogen.[2]
 - The liquid nitrogen was removed from the reactor, and the nitric oxide was allowed to warm to just above its melting point (-163.6 °C).[2]
 - Fluorine gas was then passed through the sodium fluoride tower and bubbled through the liquid nitric oxide in the reactor.[2]
 - A small yellow flame was observed momentarily upon contact. The reaction was continued until the liquid product became colorless.[2]
 - The product was then frozen by cooling the reactor with liquid nitrogen and evacuated to remove any excess fluorine.[2]
- Yield: Greater than 90%. [2]
- Product Properties: The observed boiling range of the **nitrosyl fluoride** was 213 to 214 K (-60.15 to -59.15 °C). [2]

Synthesis from Nitrosyl Fluoroborate and Sodium Fluoride (Brauer, 1963)

A common laboratory preparation method for **nitrosyl fluoride**, detailed in "Handbook of Preparative Inorganic Chemistry" edited by Georg Brauer, involves the thermal decomposition of nitrosyl fluoroborate in the presence of sodium fluoride.




Experimental Protocol:

- Apparatus: A nickel tube closed at one end served as the reaction vessel. The end of the tube extending out of the furnace was fitted with a water-cooling coil. The outlet of the nickel tube was connected to two quartz condensation traps cooled with liquid nitrogen. The apparatus also included a quartz spiral manometer and an air inlet protected by a P_2O_5 tube. The system was connected to a mercury diffusion pump.
- Procedure:
 - The nickel tube was filled with pure nitrosyl fluoroborate and an excess of dry sodium fluoride.
 - The system was evacuated while the condensation traps were cooled with liquid nitrogen.
 - The nickel tube was heated to 350 °C.
 - The **nitrosyl fluoride** product was collected in the liquid nitrogen-cooled traps.
- Yield: This method is reported to give a high yield, although a specific percentage is not provided.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships between the described early synthesis methods for **nitrosyl fluoride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Nitrogen Oxyfluorides at Low Temperature Monitored by Barometry and Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- To cite this document: BenchChem. [Early Synthesis Methods for Nitrosyl Fluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213285#early-synthesis-methods-for-nitrosyl-fluoride-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

